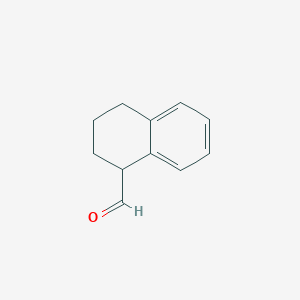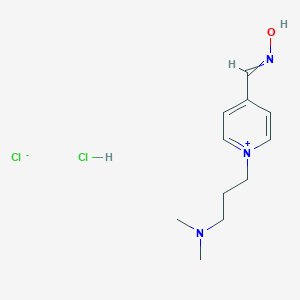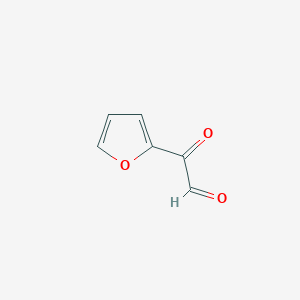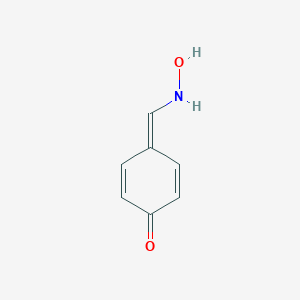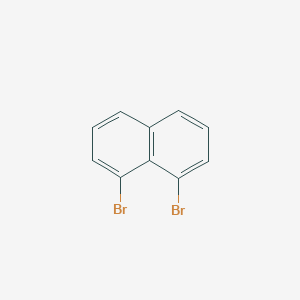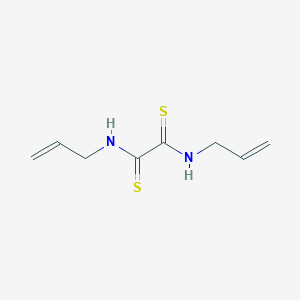
Ethanedithioamide, N,N'-di-2-propenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) can chelate heavy metals, preventing them from binding to cellular components and causing damage.
Biochemical and Physiological Effects:
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have antioxidant properties, which can help prevent oxidative damage to cells. Furthermore, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been shown to chelate heavy metals, preventing them from binding to cellular components and causing damage.
Advantages and Limitations for Lab Experiments
One advantage of using Ethanedithioamide, N,N'-di-2-propenyl-(9CI) in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, its antioxidant properties can help prevent oxidative damage to cells, making it useful in studying the effects of oxidative stress. However, one limitation of using Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is its potential toxicity, which can affect the results of experiments and limit its use.
Future Directions
For the study of Ethanedithioamide, N,N'-di-2-propenyl-(9CI) include the development of new synthesis methods, the study of its mechanism of action, and the determination of its optimal dosage and administration for various applications.
Synthesis Methods
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) can be synthesized using different methods. One of the most common methods is the reaction of ethanedithioamide with acrolein in the presence of a catalyst. The reaction yields Ethanedithioamide, N,N'-di-2-propenyl-(9CI) as the main product. Other methods include the reaction of ethanedithioamide with other aldehydes or ketones in the presence of a catalyst.
Scientific Research Applications
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has potential applications in various fields of scientific research. It has been studied for its anticancer properties due to its ability to inhibit the growth of cancer cells. It has also been studied for its antioxidant properties, which can help prevent oxidative damage to cells. Furthermore, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
properties
CAS RN |
16271-17-3 |
|---|---|
Product Name |
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) |
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
N,N'-bis(prop-2-enyl)ethanedithioamide |
InChI |
InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |
InChI Key |
RMCJPEWIRNINKM-UHFFFAOYSA-N |
Isomeric SMILES |
C=CCN=C(C(=NCC=C)S)S |
SMILES |
C=CCNC(=S)C(=S)NCC=C |
Canonical SMILES |
C=CCNC(=S)C(=S)NCC=C |
Other CAS RN |
16271-17-3 |
synonyms |
1,2-Di(2-propenylamino)ethane-1,2-dithione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



